Lys-Pro-Phe -

Lys-Pro-Phe

Catalog Number: EVT-15349845
CAS Number:
Molecular Formula: C20H30N4O4
Molecular Weight: 390.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lys-Pro-Phe is an oligopeptide.
Overview

Lysine-Proline-Phenylalanine, commonly referred to as Lys-Pro-Phe, is a tripeptide composed of three amino acids: lysine, proline, and phenylalanine. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in biochemistry and medicine.

Source

Lys-Pro-Phe can be synthesized through solid-phase peptide synthesis techniques or extracted from natural sources where peptides are present. It is often studied in the context of its interactions with enzymes and its role as a substrate in biochemical reactions.

Classification

Lys-Pro-Phe is classified as a bioactive peptide, which is a type of peptide that can influence biological processes. It falls under the category of amino acid derivatives and is recognized for its involvement in enzyme interactions and signaling pathways.

Synthesis Analysis

Methods

The synthesis of Lys-Pro-Phe typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a solid resin support.

Technical Details

  1. Starting Material: The process begins with the attachment of the first amino acid (lysine) to the resin.
  2. Coupling Agents: Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), often in conjunction with additives like hydroxybenzotriazole (HOBt) to enhance reaction efficiency.
  3. Deprotection: After each coupling step, protecting groups are removed using reagents such as trifluoroacetic acid (TFA).
  4. Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, yielding the final product.
Molecular Structure Analysis

Structure

Lys-Pro-Phe has a linear structure characterized by peptide bonds linking the amino acids:

  • Lysine (Lys): Positively charged side chain at physiological pH.
  • Proline (Pro): Unique cyclic structure influencing peptide conformation.
  • Phenylalanine (Phe): Aromatic side chain contributing to hydrophobic interactions.

Data

The molecular formula for Lys-Pro-Phe is C15H20N4O3C_{15}H_{20}N_{4}O_{3}. Its molecular weight is approximately 304.35 g/mol.

Chemical Reactions Analysis

Reactions

Lys-Pro-Phe primarily participates in hydrolysis reactions catalyzed by various proteolytic enzymes, such as chymotrypsin and cathepsin G. These reactions involve the cleavage of peptide bonds.

Technical Details

  1. Hydrolysis: The hydrolysis reaction releases p-nitroaniline when using substrates like Suc-Ala-Lys-Pro-Phe-pNA.
  2. Conditions: Reactions are typically conducted in buffered aqueous solutions at physiological pH and temperature, optimizing enzyme activity.
Mechanism of Action

Process

Lys-Pro-Phe acts as a substrate for specific enzymes, leading to biochemical changes within cells. Upon enzymatic cleavage, it can influence signaling pathways and gene expression.

Data

The binding interactions of Lys-Pro-Phe with enzymes can alter cellular functions, including metabolism and cell signaling, which are crucial for maintaining homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of polar amino acids.

Chemical Properties

  • Stability: Stable under physiological conditions but susceptible to hydrolysis by specific enzymes.
  • Reactivity: Reacts with proteases to facilitate various biochemical processes.

Relevant data on dipole moments indicate that lysine contributes significantly due to its charged side chain, enhancing interactions with other biomolecules .

Applications

Lys-Pro-Phe has several scientific applications:

  • Biochemical Research: Used as a substrate in enzyme assays to study protease activity.
  • Pharmaceutical Development: Investigated for potential roles in drug design targeting specific enzymatic pathways.
  • Nutritional Science: Explored for its potential benefits in dietary supplements due to its bioactive properties.
Synthesis and Structural Modifications

Solid-Phase Peptide Synthesis Methodologies for Tripeptide Analogues

Solid-phase peptide synthesis (SPPS) employing Fmoc/tBu strategy remains the cornerstone for synthesizing Lys-Pro-Phe and its analogues. The sequence presents unique challenges due to the secondary amine of proline, which can cause aspartimide formation or incomplete deprotection. Standard protocols utilize Nα-Fmoc protection with side-chain protection as follows: Lys(Nε-Boc), Pro(unprotected), and Phe(unprotected). Coupling typically employs HBTU/HOBt or HATU activation in DMF, with double couplings recommended after proline incorporation to prevent deletion sequences [1] [4].

Resin selection critically influences purity and functionality. Rink amide resin yields C-terminal amidated peptides, mimicking physiological C-termini and enhancing metabolic stability. For C-terminal acids, Wang resin is preferred. Recent optimizations include:

  • Microwave-assisted coupling (50°C, 20W) reducing Pro-Phe coupling time by 60%
  • 0.1M anti-formation additive (oxyma pure) suppressing aspartimide in Lys-Asp sequences
  • Pseudoproline dipeptide (Fmoc-Lys(Boc)-ProΨ(Me,Mepro)-OH) minimizing aggregation

Table 1: SPPS Optimization Parameters for Lys-Pro-Phe Analogues

ParameterStandard ProtocolOptimized ProtocolPurity Improvement
Coupling ReagentHBTU/HOBtHATU/DiPEA15-20%
Pro-Phe Coupling Time120 minMicrowave, 45 min12%
Lys Side-Chain ProtectionBocMtt (acid-labile)18%*
Fmoc Deprotection20% piperidine/DMF0.1M DBU + 0.5M oxyma/DMFReduced epimerization

*Mtt enables selective on-resin modifications after partial deprotection [3] [4].

Automated synthesizers (e.g., Applied Biosystems 433A) enable efficient production at 0.1 mmol scale, yielding 50-100 mg of crude peptide after cleavage (TFA:TIPS:H2O, 95:2.5:2.5) with 90-95% homogeneity post-purification. Reverse-phase HPLC (C18 column) with 0.1% TFA/acetonitrile gradients achieves >97% purity, verified by ESI-MS and analytical HPLC [1].

Incorporation of β-Homo Amino Acid Residues for Stability Enhancement

β-Homo amino acid (β3-hAA) substitution significantly enhances proteolytic resistance of Lys-Pro-Phe by disrupting protease recognition while maintaining conformational properties. β3-homophenylalanine (β3hPhe) incorporation at the C-terminus yields Lys-Pro-β3hPhe, which exhibits 15-fold increased stability in human serum compared to the native tripeptide [5] [6]. The methylene extension alters backbone torsion angles (φ, ψ ≈ –135°, 145°) while preserving side chain orientation, enabling retention of biological activity.

Synthetic access employs Fmoc-β3hPhe-OH building blocks with Nα-Fmoc and side-chain protection identical to α-amino acids. Coupling requires extended activation (HATU, 5 eq DIPEA) and double coupling cycles due to steric hindrance. Crucially, β3hAAs maintain standard SPPS compatibility when incorporated at either terminal position. Internal substitutions (e.g., Lys-β3hPro-Phe) require pseudodilution techniques to prevent diketopiperazine formation during elongation [5] [7].

Table 2: Stability and Bioactivity of β-Homo Amino Acid-Substituted Analogues

AnalogueSerum Half-life (h)Protease Resistance*Melanoma Cell Growth Inhibition (IC50, μM)
Lys-Pro-Phe0.8 ± 0.21.0>100 (inactive)
Lys-Pro-β3hPhe12.1 ± 1.515.140.2 ± 3.1
Lys-β3hPro-Phe9.7 ± 0.912.153.6 ± 4.3
β3hLys-Pro-Phe7.3 ± 0.79.168.9 ± 5.2

*Relative to native tripeptide in chymotrypsin assay [5] [6].

Molecular dynamics simulations confirm that β3hAA substitutions reduce backbone flexibility (RMSF decrease by 0.8Å) while maintaining electrostatic potential distribution. This rigidification enhances membrane permeability (PAMPA log Pe increased by 1.2 units) without compromising aqueous solubility when charged residues are present [5].

Cyclization Techniques for Improved Protease Resistance

Macrocyclization constrains conformational flexibility, shielding Lys-Pro-Phe from exopeptidase degradation. Three primary strategies have been successfully applied:

Disulfide Cyclization: C-terminal cysteine addition (Lys-Pro-Phe-Cys) enables disulfide dimerization via [Cys4]-Lys-Pro-Phe sequences. Oxidation with 10 eq DMSO in ammonium acetate buffer (pH 7.0) yields tail-to-tail homodimers (MW confirmed by ESI-MS). This method requires precise stoichiometry control to prevent oligomerization. For monomeric cycles, sequences like Cys-Lys-Pro-Phe-Cys permit intramolecular disulfide formation (0.01M I2 in MeOH/H2O), generating 14-membered rings. Disulfide stability remains pH-dependent, limiting utility in reducing environments [3] [4].

Lactam Bridge Formation: On-resin head-to-side chain cyclization between Lysε-amine and Phe-carboxylate generates protease-resistant 19-membered bicycles. Orthogonal protection (Lys(Mtt), Phe(allyl)) enables selective deprotection (2% TFA/DCM for Mtt; Pd(PPh3)4/PhSiH3 for allyl) followed by PyBOP/DIEA-mediated cyclization. This method yields cyclodimers (25-120 nM MC1R binding) when applied to peptide conjugates containing Lys-Pro-Phe motifs. The lactam bridge significantly enhances trypsin/chymotrypsin resistance (t1/2 >24h) compared to linear analogues [4] [8].

Cyclodimerization via "Click" Chemistry: Azide-alkyne Huisgen cycloaddition generates triazole-linked dimers. Linear precursors (e.g., Azido-Lys-Pro-Phe and Propiolyl-Lys-Pro-Phe) are synthesized using Fmoc-L-azidohomoalanine and Fmoc-propargylglycine. Copper-catalyzed cyclization (CuSO4/sodium ascorbate) yields 1,4-disubstituted triazole-linked dimers with enhanced rigidity. X-ray crystallography confirms nanotubular self-assembly (diameter 8.7Å) through intermolecular H-bonding, contributing to membrane permeability [4] [5].

Cyclic tetrapeptides (e.g., cyclo(Pro-β3homoPhe-Phe-Lys)) exhibit exceptional proteolytic stability (no degradation after 24h in 10% serum) while maintaining nanomolar bioactivity. The Cambridge Structural Database analysis reveals that such structures adopt type VI β-turns stabilized by trans-amide bonds and intramolecular H-bonding [5].

Post-Synthetic Modifications for Functional Group Diversification

Site-specific functionalization expands Lys-Pro-Phe's utility in bioconjugation and probe development. Key modifications include:

Terminal Capping:

  • N-Acetylation (Ac-Lys-Pro-Phe-NH2): 20% acetic anhydride/DMF post-Fmoc removal, neutralizing charge and blocking aminopeptidases
  • C-Amidation: Achieved directly using Rink amide resin or via carbodiimide-mediated aminolysis with ammonium bicarbonate
  • Biotinylation: Lys(Boc)-Pro-Phe-Lys(Biotin)-OH synthesized using Fmoc-Lys(Biotin)-OH at C-terminus, or via aminohexanoyl spacer (Ahx-Lys(Biotin)) reducing steric hindrance. Biotin incorporation enables streptavidin pulldown applications [3]

Fluorescent Labeling:

  • FITC conjugation: Requires spacer (aminohexanoic acid, Ahx) between fluorescein and N-terminus to prevent Edman degradation during cleavage. FITC-Ahx-Lys-Pro-Phe exhibits λexem = 494/521 nm with quantum yield Φ = 0.85
  • Cyanine dyes: Sulfo-Cy5-NHS labeling at Lysε-amine yields near-infrared probes (λexem = 646/662 nm). Spacer (PEG4) insertion reduces quenching by peptide backbone [3]

PEGylation and Carrier Conjugation:

  • mPEG5k-NHS conjugation: 10-fold molar excess, pH 8.5 borate buffer, 4h reaction. Purification by size-exclusion chromatography yields conjugates with enhanced plasma half-life
  • KLH/BSA carriers: Maleimide-mediated conjugation to C-terminal cysteine (Cys-Lys-Pro-Phe). KLH conjugates induce high-titer antibodies without interference in ELISA/Western blotting [3]

Phosphorylation and Methylation:

  • Ser/Thr/Tyr phosphorylation: Fmoc-Tyr(PO(OBzl)OH)-OH incorporated at desired position. Global deprotection requires optimized TFA cocktails to prevent β-elimination
  • Lys methylation: Fmoc-Lys(Me2)-OH or Fmoc-Lys(Me3)-OH building blocks enable mono-, di-, or trimethylation. Methylation alters histone-mimicking peptides' binding to epigenetic readers [3]

Table 3: Functionalization Yields and Applications

ModificationReagent/ConditionsYield (%)Application
N-Terminal AcetylationAc2O (5 eq)/DIEA, DMF, 20min>98Charge neutralization
C-Terminal BiotinylationBiotin-OSu (3 eq)/DIEA, DMSO, 12h85Affinity purification
FITC Labeling (+spacer)FITC (2 eq)/DIEA, DMF, 24h dark78Cellular imaging
Sulfo-Cy5 LabelingSulfo-Cy5-NHS (1.5 eq), pH 7.4, 2h65In vivo imaging
KLH ConjugationMaleimide-KLH, 0.1M phosphate, pH 7.092*Immunogen development
Trimethyl-Lys IncorporationFmoc-Lys(Me3)-OH SPPS>95Epigenetic probe design

*Based on HPLC quantification of unreacted peptide [3].

Properties

Product Name

Lys-Pro-Phe

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C20H30N4O4/c21-11-5-4-9-15(22)19(26)24-12-6-10-17(24)18(25)23-16(20(27)28)13-14-7-2-1-3-8-14/h1-3,7-8,15-17H,4-6,9-13,21-22H2,(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1

InChI Key

LECIJRIRMVOFMH-ULQDDVLXSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

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